N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide
Description
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-19(17,18)9-5-8-13(16)15-12(10-14)11-6-3-2-4-7-11/h11-12H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZLOLBZHNPLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC(=O)NC(C#N)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide typically involves multiple steps, including the formation of the cyano group and the attachment of the cyclohexyl and methylsulfonyl groups. One common method involves the reaction of a cyclohexylmethylamine with a suitable cyano-containing reagent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on target molecules. The cyclohexyl and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Conformational Analysis
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide ()
- Structure : Contains a benzenesulfonamide core with cyclohexyl and ethyl substituents on the sulfonamide nitrogen.
- Key Differences: Unlike the target compound, this analog lacks the cyano group and butanamide chain but shares the cyclohexyl substituent. The cyclohexyl ring adopts a chair conformation, contributing to its stability and crystallinity .
- Relevance : The chair conformation of the cyclohexyl group in this analog suggests that similar steric and conformational effects may influence the solubility and packing of the target compound.
(2R)-2-[(Cyclohexylcarbamoyl)amino]-4-(methylsulfanyl)butanoate ()
- Structure: Features a butanoate backbone with a methylsulfanyl (SCH₃) group and a cyclohexylcarbamoyl substituent.
- Key Differences: Replaces the methylsulfonyl (SO₂CH₃) group with a methylsulfanyl group and substitutes the cyano(cyclohexyl)methyl group with a carbamoyl-cyclohexyl moiety.
Tau-Fluvalinate and Cyfluthrin ()
- Structure: These pyrethroids contain a cyano(3-phenoxyphenyl)methyl group linked to fluorinated or chlorinated aromatic rings.
- Key Differences: While sharing a cyano-substituted methyl group, these compounds lack sulfonamide/sulfonyl features and instead incorporate ester or carboxylate groups.
- Relevance: Highlights the role of cyano groups in enhancing pesticidal activity by interacting with sodium channels in insects .
Physicochemical Properties
Biological Activity
N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O2S
- Molecular Weight : 286.39 g/mol
- CAS Number : 1436175-54-0
The compound features a cyano group, a cyclohexyl group, and a methylsulfonyl group, which contribute to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems:
- Electrophilic Nature : The cyano group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or nucleic acids, potentially leading to enzyme inhibition or modulation.
- Stability and Reactivity : The cyclohexyl and methylsulfonyl groups enhance the compound's stability and influence its binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory effects, suggesting that it may modulate inflammatory pathways in vivo.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in a peer-reviewed journal evaluated the compound's effect on bacterial growth. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Study 2 : Another investigation focused on the compound's ability to inhibit specific enzymes linked to metabolic syndrome. The results demonstrated a dose-dependent inhibition of enzyme activity, suggesting therapeutic potential for metabolic disorders.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant bacterial inhibition at >50 µg/mL | |
| Enzyme Inhibition | Dose-dependent inhibition | |
| Anti-inflammatory | Modulation of inflammatory markers |
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Key Features |
|---|---|
| N-[Cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide | Different functional groups; varied activity |
| N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide | Similar structure; differing reactivity |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide, and how can they be methodologically addressed?
- Synthesis Challenges : The compound’s cyclohexyl and methylsulfonyl groups introduce steric hindrance and reactivity limitations. For example, sulfonamide formation often requires controlled alkylation or nucleophilic substitution under anhydrous conditions .
- Methodological Solutions :
- Use sodium hydride as a base to deprotonate sulfonamide intermediates, followed by alkylation with ethyl iodide or methylsulfonyl halides .
- Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation .
- Purify intermediates via column chromatography or recrystallization to ensure >95% purity before proceeding .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Primary Techniques :
- NMR : H and C NMR to verify cyclohexyl chair conformation (δ ~1.2–2.5 ppm for axial/equatorial protons) and methylsulfonyl group (δ ~3.0 ppm for S–CH) .
- IR : Confirm cyano (C≡N) stretch at ~2200–2260 cm and sulfonyl (S=O) stretches at ~1150–1350 cm .
- Supplementary Methods : Mass spectrometry (HRMS) to validate molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations of this compound?
- Structural Ambiguities : Discrepancies in cyclohexyl ring puckering (chair vs. boat) or sulfonamide torsion angles may arise from computational vs. experimental models.
- Resolution Strategies :
- Perform single-crystal X-ray diffraction (XRD) to determine exact bond lengths, angles, and non-covalent interactions (e.g., C–H···O hydrogen bonds in sulfonamides) .
- Compare experimental XRD data with DFT-optimized geometries to identify deviations >0.05 Å in bond distances .
- Example : In N-Cyclohexyl-4-methylbenzenesulfonamide, XRD revealed a 59.92° dihedral angle between the cyclohexyl and benzene rings, critical for understanding steric effects .
Q. What mechanistic insights explain conflicting reactivity data in methylsulfonylbutanamide derivatives under nucleophilic substitution?
- Data Contradictions : Variable yields in SN2 reactions due to competing elimination or solvent effects.
- Mechanistic Analysis :
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states in bulky systems .
- Steric maps of the cyclohexyl group (Q = 0.567 Å puckering amplitude) can predict accessibility of the sulfonamide nitrogen for substitution .
- Experimental Design : Use kinetic isotope effects (KIEs) or Hammett plots to probe rate-limiting steps .
Methodological Comparisons
Q. How do synthetic routes for this compound compare across published studies?
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Alkylation of sulfonamide | NaH, ethyl iodide, DMF, 25°C | 72% | 97% | |
| Nucleophilic substitution | Methylsulfonyl chloride, EtN, THF | 65% | 95% | |
| One-pot synthesis | TMS-CN, Pd catalysis, 80°C | 58% | 90% |
Q. What analytical workflows are recommended for detecting impurities in this compound?
- Step 1 : HPLC-MS with a C18 column (acetonitrile/water gradient) to separate byproducts (e.g., unreacted cyclohexyl precursors) .
- Step 2 : F NMR (if fluorinated analogs exist) or elemental analysis to quantify halogen impurities .
- Step 3 : Differential scanning calorimetry (DSC) to identify polymorphic forms affecting bioavailability .
Research Application Focus
Q. How can this compound serve as a precursor in designing kinase inhibitors or antimicrobial agents?
- Kinase Inhibition : The methylsulfonyl group mimics ATP-binding motifs; modify the cyano group to introduce hydrogen-bond donors (e.g., –NH) for target engagement .
- Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) using MIC assays; sulfonamides often disrupt folate synthesis .
Q. What computational tools are optimal for modeling interactions between this compound and biological targets?
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites .
- MD Simulations : GROMACS for assessing conformational stability over 100-ns trajectories .
Data Conflict Resolution
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
- Root Cause : Differences in solvation models (e.g., implicit vs. explicit solvent in DFT).
- Resolution :
- Measure experimental LogP via shake-flask method (octanol/water) .
- Recalibrate computational models using COSMO-RS or MD-derived partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
